An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole
An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS No. 1000343-55-4). This substituted indazole is a key heterocyclic building block utilized in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Core Chemical Properties
3-Iodo-6-methyl-5-nitro-1H-indazole is a structurally specific organic compound featuring an indazole core with three critical substituents: an iodine atom at the C3 position, a nitro group at the C5 position, and a methyl group at the C6 position.[1] This combination of functional groups makes it a versatile intermediate for further chemical elaboration. While specific experimental data such as melting and boiling points are not widely published, its fundamental properties have been established.
Table 1: General and Computed Properties of 3-Iodo-6-methyl-5-nitro-1H-indazole
| Property | Value | Source(s) |
| CAS Number | 1000343-55-4 | [1] |
| Molecular Formula | C₈H₆IN₃O₂ | [2] |
| Molecular Weight | 303.06 g/mol | [1] |
| InChI Key | UMRBFGNXSMPUHB-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of 3-Iodo-6-methyl-5-nitro-1H-indazole, allowing for the unambiguous confirmation of its substitution pattern against other potential isomers.[1]
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The electronic effects of the iodo, nitro, and methyl substituents heavily influence the chemical shifts.[1] The proton at the C4 position is anticipated to appear as a doublet, as is the proton at C7. The methyl group protons at the C6 position would characteristically present as a singlet.[1]
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides further confirmation of the molecular structure, with chemical shifts being sensitive to the electronic environment created by the substituents.[1]
Synthesis and Reactivity
The synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole requires a regioselective approach to ensure the correct placement of substituents on the indazole ring.[1] The general synthetic logic involves a two-step process starting from 6-methyl-1H-indazole.
Experimental Protocols
Protocol 1: Representative Synthesis of 3-Iodo-6-nitro-indazole (Precursor Analogue)
This protocol, adapted from patent literature, describes the iodination of 6-nitroindazole and serves as a model for the iodination step in the synthesis of the title compound.[3]
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Reaction Setup : To a solution of 6-nitroindazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K₂CO₃).
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Iodination : Add iodine (I₂) to the mixture.
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Reaction Conditions : Stir the reaction mixture at an appropriate temperature (e.g., room temperature to moderate heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup and Purification : Upon completion, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification : Purify the crude product by silica gel column chromatography to yield 3-iodo-6-nitro-indazole.
Utility in Cross-Coupling Reactions
The iodine atom at the C3 position makes 3-Iodo-6-methyl-5-nitro-1H-indazole an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from this versatile building block.[1]
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Suzuki-Miyaura Coupling : The reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or alkyl groups at the C3 position.
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Heck Coupling : Palladium-catalyzed reaction with alkenes enables the formation of a new carbon-carbon bond, yielding 3-alkenyl-substituted indazoles. A Heck reaction between a related compound, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole, and 2-vinyl pyridine has been documented.[3]
Applications in Medicinal Chemistry
Derivatives of 3-Iodo-6-methyl-5-nitro-1H-indazole have been explored for their potential as kinase inhibitors, a critical class of molecules in cancer therapy.[1] The indazole scaffold is a common feature in many kinase inhibitors, and the functional groups on this specific compound allow for synthetic diversification to target the ATP-binding sites of various kinases. For example, related indazole-based compounds have been investigated as inhibitors of key signaling proteins like ERK, c-Met, and FLT3, which are often dysregulated in cancers.[4][5][6] The subsequent reduction of the nitro group to an amine provides another reactive handle for building more complex, biologically active molecules.[1]
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
